molecular formula C34H42ClN9O4S B612107 2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide CAS No. 1209002-43-6

2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide

Cat. No. B612107
M. Wt: 708.27
InChI Key: NJNQGMFCZFMREY-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VMY-1-103 is a potent CDK inhibitor, is also a novel dansylated analog of purvalanol B, was shown to inhibit cell cycle progression and proliferation in prostate and breast cancer cells more effectively than purvalanol B. VMY-1-103 , but not purvalanol B, significantly decreased the proportion of cells in S phase and increased the proportion of cells in G(2)/M. VMY-1-103 increased the sub G(1) fraction of apoptotic cells, induced PARP and caspase-3 cleavage and increased the levels of the Death Receptors DR4 and DR5, Bax and Bad while decreasing the number of viable cells, all supporting apoptosis as a mechanism of cell death. VMY-1-103 possesses unique antiproliferative capabilities and that this compound may form the basis of a new candidate drug to treat medulloblastoma.

Scientific Research Applications

Photophysical Studies

  • A study by Moreno Cerezo et al. (2001) investigated the photophysical behavior of probes similar to the chemical , emphasizing their use in biological systems such as studying protein folding-unfolding kinetics [Moreno Cerezo et al., 2001].

Antituberculosis Activity

  • Omel’kov et al. (2019) synthesized compounds with structures related to the chemical, displaying significant antituberculosis activity, highlighting potential therapeutic applications [Omel’kov et al., 2019].

Oligodeoxyribonucleotide Synthesis

  • Wagner and Pfleiderer (1997) utilized a group similar to part of the chemical structure for protection in the synthesis of oligodeoxyribonucleotides, indicating applications in genetic research [Wagner & Pfleiderer, 1997].

Optical Properties in Alzheimer's Disease Research

  • A study by Fa et al. (2015) on the synthesis and optical properties of related compounds suggests potential applications in molecular diagnosis of Alzheimer’s disease [Fa et al., 2015].

Heterocyclic Chemistry and Antitumor Activities

  • Bialy and Gouda (2011) explored the use of similar compounds in heterocyclic chemistry, with some derivatives showing promising antitumor activities [Bialy & Gouda, 2011].

Synthesis of 1,4-Naphthoquinone Derivatives

  • Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, some of which displayed significant cytotoxic activity against cancer cell lines, suggesting potential in cancer research [Ravichandiran et al., 2019].

Molecular Imaging and Blood Clotting

  • Basuli et al. (2012) researched a compound from the ApoSense family related to the chemical for applications in molecular imaging and monitoring antiapoptotic drug treatments [Basuli et al., 2012].

Enhancement of Nerve Growth Factor-Induced Neurite Outgrowth

  • Williams et al. (2010) conducted a study on the synthesis of a compound enhancing nerve growth factor's ability to stimulate neurite outgrowths, indicating neurobiological research applications [Williams et al., 2010].

properties

CAS RN

1209002-43-6

Product Name

2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide

Molecular Formula

C34H42ClN9O4S

Molecular Weight

708.27

IUPAC Name

(R)-2-chloro-N-(2-(5-(dimethylamino)naphthalene-1-sulfonamido)ethyl)-4-((2-((1-hydroxy-3-methylbutan-2-yl)amino)-9-isopropyl-9H-purin-6-yl)amino)benzamide

InChI

InChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1

InChI Key

NJNQGMFCZFMREY-MHZLTWQESA-N

SMILES

O=C(NCCNS(=O)(C1=C2C=CC=C(N(C)C)C2=CC=C1)=O)C3=CC=C(NC4=C5N=CN(C(C)C)C5=NC(N[C@H](C(C)C)CO)=N4)C=C3Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VMY-1-103, VMY-1103, VMY 1103

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide

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